molecular formula C5H7NOS B1240653 (S)-5-Ethenyl-2-oxazolidinethione CAS No. 500-12-9

(S)-5-Ethenyl-2-oxazolidinethione

Cat. No. B1240653
CAS RN: 500-12-9
M. Wt: 129.18 g/mol
InChI Key: UZQVYLOFLQICCT-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include information about the compound’s state (solid, liquid, gas) at room temperature, color, odor, and other physical characteristics.



Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved in the process. It would also discuss the yield and purity of the final product.



Molecular Structure Analysis

This section would discuss the molecular structure of the compound, including its geometry, bond lengths and angles, and any notable structural features. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used to determine and analyze the structure.



Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and conditions for each reaction. The mechanisms of these reactions might also be discussed.



Physical And Chemical Properties Analysis

This would include a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity. These properties can often be predicted from the compound’s structure and can also be determined experimentally.


Scientific Research Applications

  • Goitrogenic Effects in Animal Feed : (±)-5-Vinyl-2-Oxazolidinethione, a variant of (S)-5-Ethenyl-2-oxazolidinethione, has been studied for its effects on thyroid function and growth rate in animals, particularly in chickens. It was found to affect the thyroid glands and growth rate, highlighting its significance in the context of animal feed and nutrition (Clandinin, Bayly, & Caballero, 1966).

  • Chemical Synthesis and Catalysis : Research has explored the use of various derivatives of 2-oxazolidinethiones, including (S)-5-Ethenyl-2-oxazolidinethione, in chemical synthesis and catalysis. These compounds have been employed as chiral auxiliaries in intramolecular sulfur transfer and other reactions, demonstrating their utility in organic synthesis and catalytic processes (Ortiz et al., 2003).

  • Antagonism to Uterotropic Effects : Studies have shown that certain derivatives of 2-oxazolidinethiones can antagonize the uterotropic effects of other compounds, indicating potential applications in reproductive health and pharmacology (Agrawal, Parmar, Dwivedi, & Harbison, 1977).

  • Biological Activity and Antioxidant Properties : Research involving the synthesis of steroidal oxazolidinethiones using aluminum chloride-functionalized silica gel as a catalyst revealed promising antioxidant activities in steroidal compounds. These findings suggest potential applications in the development of new antioxidant agents (Moon & Alam, 2020).

  • Synthetic Versatility in Drug Development : The synthetic versatility of oxazolidinethiones has been highlighted in literature, with applications in asymmetric aldol addition reactions for the preparation of chiral fragments. This versatility is crucial for the development of complex natural products and pharmaceuticals (Ortiz & Sansinenea, 2007).

  • Herbicidal Activity : Some derivatives of 2-oxazolidinethiones have shown herbicidal activity against various plant species. This suggests potential applications in agriculture for the control of undesirable vegetation (Li et al., 2006).

  • Antimicrobial Activity : Oxazolidinethione compounds have been screened for antimicrobial activity, showing potential as agents in combating microbial infections (Saygılı, Özalp, & Yıldırım, 2014).

Safety And Hazards

This section would discuss the safety hazards associated with the compound, including its toxicity, flammability, and environmental impact. It would also discuss appropriate safety precautions for handling and disposing of the compound.


Future Directions

This would involve a discussion of potential future research directions involving the compound. This could include potential applications, modifications to improve its properties, or further studies to better understand its structure and reactivity.


I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

(5S)-5-ethenyl-1,3-oxazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS/c1-2-4-3-6-5(8)7-4/h2,4H,1,3H2,(H,6,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQVYLOFLQICCT-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CNC(=S)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1CNC(=S)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13190-34-6 (DL)
Record name Goitrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID501032368
Record name (5S)-5-Ethenyl-2-oxazolidinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501032368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index]
Record name Goitrin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5454
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Mechanism of Action

A wide variety of chemicals, drugs, and other xenobiotics affect the second step in thyroid hormone biosynthesis. The stepwise binding of iodide to the tyrosyl residues in thyroglobulin requires oxidation of inorganic iodide (I2) to molecular (reactive) iodine (I2) by the thyroid peroxidase present in the luminal aspect (microvillar membranes) of follicular cells and adjacent colloid. Classes of chemicals that inhibit the organification of thyroglobulin include ... the thionamides (such as ... goitrin)... .
Record name GOITRIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7068
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Goitrin

Color/Form

Large prisms from ether

CAS RN

500-12-9
Record name (5S)-5-Ethenyl-2-oxazolidinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Goitrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5S)-5-Ethenyl-2-oxazolidinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501032368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GOITRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q618OJ6K9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name GOITRIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7068
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

50 °C
Record name GOITRIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7068
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-5-Ethenyl-2-oxazolidinethione
Reactant of Route 2
Reactant of Route 2
(S)-5-Ethenyl-2-oxazolidinethione
Reactant of Route 3
(S)-5-Ethenyl-2-oxazolidinethione
Reactant of Route 4
(S)-5-Ethenyl-2-oxazolidinethione
Reactant of Route 5
(S)-5-Ethenyl-2-oxazolidinethione
Reactant of Route 6
(S)-5-Ethenyl-2-oxazolidinethione

Citations

For This Compound
1
Citations
NP Chilcott - 1997 - pearl.plymouth.ac.uk
A statistically sound and quantifiable bioassay procedure was developed for determining the response of adult Delia radicum to oviposition stimulants. The method was based on the …
Number of citations: 2 pearl.plymouth.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.